molecular formula C23H14O11 · 2Na [XH2O] B1163394 Cromolyn (sodium salt hydrate)

Cromolyn (sodium salt hydrate)

Cat. No.: B1163394
M. Wt: 512.3
InChI Key: LIZBBKUQXFWZCB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cromolyn is a chromone complex that acts as a mast cell stabilizer, preventing the release of histamine. Its mechanism of action is thought to involve an interference with the antigen-stimulated calcium transport across the mast cell membrane, thereby inhibiting mast cell release of histamine, leukotrienes, and other substances that cause hypersensitivity reactions.

Properties

Molecular Formula

C23H14O11 · 2Na [XH2O]

Molecular Weight

512.3

InChI

InChI=1S/C23H16O11.2Na.H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;1H2/q;2*+1;/p-2

InChI Key

LIZBBKUQXFWZCB-UHFFFAOYSA-L

SMILES

OC(COC1=C(C(OC(C([O-])=O)=C2)=CC=C1)C2=O)COC3=C(C(OC(C([O-])=O)=C4)=CC=C3)C4=O.[Na+].[Na+].O

Synonyms

5,5/'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate) sodium hydrate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Binding Affinity and Signaling of Cromolyn Sodium with GPR35

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Recontextualizing a Classic Drug through a Novel Target

For decades, cromolyn sodium has been a cornerstone in the management of mast cell-driven inflammatory conditions, most notably asthma.[1][2] Its mechanism of action was broadly defined as "mast cell stabilization," a functional description that, while accurate, lacked a precise molecular target.[1][2] The discovery of the orphan G protein-coupled receptor 35 (GPR35) as a primary target for cromolyn sodium has revolutionized our understanding, providing a specific molecular basis for its therapeutic effects and opening new avenues for drug development.[3][4][5]

This guide provides a detailed technical overview of the interaction between cromolyn sodium and GPR35. We will delve into the binding characteristics, explore the intricate downstream signaling pathways, and present validated experimental protocols for researchers, scientists, and drug development professionals seeking to investigate this critical receptor-ligand pair.

Binding Affinity and Potency of Cromolyn Sodium at Human GPR35

Cromolyn sodium is a potent agonist of GPR35.[3][4] Its interaction is not typically characterized by a direct binding affinity constant (Kd) in the literature, but rather by its functional potency (EC50) in cell-based assays that measure the downstream consequences of receptor activation. This is a common and highly relevant approach for GPCRs, as it quantifies the concentration of the agonist required to elicit a half-maximal biological response.

The potency of cromolyn sodium shows notable species-dependent variations, with significantly higher potency observed at the human GPR35 ortholog compared to its rodent counterparts.[3][4] This is a critical consideration for the translational relevance of preclinical studies.

Table 1: Functional Potency (EC50) of Cromolyn Sodium at GPR35

Assay TypeCell LineReceptor OrthologReported EC50Reference
Calcium FluxHEK293Human GPR35~100 nM[3][6]
Inositol Phosphate AccumulationHEK293Human GPR35~200 nM[3][6]

Note: EC50 values are approximate and can vary based on specific experimental conditions, cell lines, and assay formats.

The causality behind utilizing functional assays lies in their ability to confirm not just binding, but productive signaling. An EC50 value integrates both the affinity of the ligand for the receptor and its efficacy in triggering a conformational change that leads to a measurable downstream event, such as calcium mobilization.[7][8][9]

GPR35 Signaling Cascades Activated by Cromolyn Sodium

Upon agonist binding, GPR35 initiates a complex network of intracellular signaling events through both G protein-dependent and independent pathways. The receptor predominantly couples to the Gαi/o and Gα12/13 families of G proteins.[10][11]

G Protein-Dependent Signaling
  • Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase (AC). This decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby dampening downstream pathways like the MAPK/ERK pathway.[10][11]

  • Gα12/13 Pathway: Engagement of Gα12/13 activates the RhoA signaling cascade, which plays a crucial role in regulating the actin cytoskeleton.[5] This pathway is implicated in the modulation of cell shape and motility.

  • Gq/i5 Chimera (Assay System): In many experimental systems, GPR35 is co-expressed with a chimeric G protein, such as Gq/i5.[6] This clever technique redirects the Gαi-coupled signal through the Gαq pathway, enabling the robust measurement of receptor activation via phospholipase C (PLC) activation, inositol phosphate production, and subsequent intracellular calcium mobilization—a convenient and widely used assay readout.[6]

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_Galpha Gα Subunits GPR35 GPR35 Gai Gαi/o GPR35->Gai Activates Ga1213 Gα12/13 GPR35->Ga1213 Activates Cromolyn Cromolyn Sodium Cromolyn->GPR35 Binds AC Adenylyl Cyclase Gai->AC Inhibits RhoA RhoA Activation Ga1213->RhoA cAMP ↓ cAMP AC->cAMP

Caption: G protein-dependent signaling pathways activated by Cromolyn Sodium at GPR35.

G Protein-Independent Signaling: β-Arrestin Recruitment

Beyond G protein coupling, agonist-activated GPR35 serves as a scaffold for the recruitment of β-arrestin proteins.[10][11] This interaction is fundamental for two processes:

  • Receptor Desensitization: β-arrestin binding sterically hinders further G protein coupling, effectively turning off the signal and leading to receptor internalization.[10][11]

  • Scaffolding for Signal Transduction: β-arrestins act as signal transducers themselves, initiating distinct waves of signaling, including the activation of pathways like ERK1/2, independent of G protein activity.[10] They can also interact with IκBα, leading to the suppression of NF-κB activation, a key anti-inflammatory mechanism.[10][11]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_outcomes Downstream Effects GPR35_active Cromolyn-Bound GPR35 (Active) BetaArrestin β-Arrestin GPR35_active->BetaArrestin Recruits Desensitization Receptor Desensitization & Internalization BetaArrestin->Desensitization ERK_Activation ERK1/2 Activation BetaArrestin->ERK_Activation Scaffolds NFkB_Inhibition NF-κB Inhibition BetaArrestin->NFkB_Inhibition Scaffolds

Caption: G protein-independent β-arrestin signaling initiated by activated GPR35.

Experimental Methodologies for Characterizing the Cromolyn-GPR35 Interaction

A multi-assay approach is essential for a comprehensive understanding of cromolyn's effects on GPR35. Each protocol described below is a self-validating system, providing a piece of the puzzle from direct G protein activation to downstream cellular responses.

Workflow for GPR35 Agonist Characterization

Experimental_Workflow start Start: Compound Screening (e.g., Cromolyn) primary_assay Primary Functional Screen: Calcium Mobilization Assay (Gq/i5 chimera) start->primary_assay secondary_assay Secondary Assay: β-Arrestin Recruitment (BRET/Tango) primary_assay->secondary_assay Confirm Hit mechanistic_assay Mechanistic Assay: [³⁵S]GTPγS Binding Assay secondary_assay->mechanistic_assay Elucidate Mechanism data_analysis Data Analysis: EC50/IC50 Determination mechanistic_assay->data_analysis conclusion Conclusion: Confirm Agonist Activity and Potency data_analysis->conclusion

Caption: A typical experimental workflow for characterizing GPR35 agonists.

Protocol 1: Calcium Mobilization Assay

This assay is a robust, high-throughput method for detecting GPR35 activation, typically relying on the Gq/i5 chimera system.[6]

  • Cell Culture & Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Co-transfect cells with plasmids encoding human GPR35 and the Gq/i5 chimeric G protein using a suitable transfection reagent (e.g., Lipofectamine).

    • Plate the transfected cells into black-walled, clear-bottom 96- or 384-well plates and incubate for 24-48 hours.

  • Dye Loading:

    • Aspirate the culture medium.

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition & Data Acquisition:

    • Prepare serial dilutions of cromolyn sodium (and other test compounds).

    • Utilize a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

    • The instrument adds the compound dilutions to the wells while simultaneously recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration.

    • Normalize the data to a positive control (e.g., a known potent agonist) and a vehicle control.

    • Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.[9]

Protocol 2: β-Arrestin Recruitment Assay (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) assays directly measure the proximity between the receptor and β-arrestin, providing a G protein-independent readout.[12]

  • Cell Culture & Transfection:

    • Culture HEK293T cells.

    • Co-transfect cells with two constructs:

      • GPR35 fused to a BRET donor (e.g., Renilla luciferase, RLuc).

      • β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[12]

    • Plate transfected cells into white-walled, white-bottom 96- or 384-well plates and incubate for 24-48 hours.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with assay buffer.

    • Add serial dilutions of cromolyn sodium and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add the luciferase substrate (e.g., coelenterazine h).

  • Data Acquisition:

    • Immediately measure the light emission at two wavelengths corresponding to the donor (e.g., ~480 nm for RLuc) and the acceptor (e.g., ~530 nm for YFP) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the log of the compound concentration and fit the data to determine the EC50.

Protocol 3: [³⁵S]GTPγS Binding Assay

This is a classic biochemical assay that directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.[13][14]

  • Membrane Preparation:

    • Harvest cells expressing GPR35.

    • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes.

    • Wash the membranes and resuspend them in an assay buffer. Determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and GDP (to ensure a basal state).

    • Add serial dilutions of cromolyn sodium.

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Separation & Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).

    • Plot the specific binding (in cpm) against the log of the cromolyn sodium concentration to generate a dose-response curve and calculate the EC50.

Conclusion and Future Directions

The identification of GPR35 as the molecular target for cromolyn sodium has profound implications. It provides a definitive mechanism for a long-established therapeutic agent and validates GPR35 as a druggable target for inflammatory and allergic diseases.[3][5][15] The experimental frameworks detailed in this guide offer robust, validated systems for further exploring this interaction and for screening novel compounds. Future research will likely focus on developing GPR35 agonists with improved pharmacokinetic properties and ortholog selectivity, potentially leading to a new generation of mast cell stabilizers with enhanced efficacy and broader therapeutic applications.

References

  • Yang, Y., Lu, J., et al. (2010). G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. Pharmacology, 86(1), 1–5. [Link]

  • Semantic Scholar. (n.d.). G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium. [Link]

  • Karger Publishers. (2010). G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium. [Link]

  • Zhao, R., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14. [Link]

  • Milligan, G., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(4), 595–608. [Link]

  • National Center for Biotechnology Information. (2023). GPR35 acts a dual role and therapeutic target in inflammation. PMC. [Link]

  • Sheridan, C. (2024). Cromolyn Sodium. StatPearls. [Link]

  • Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. PMC. [Link]

  • ResearchGate. (2011). (PDF) GPR35 as a Novel Therapeutic Target. [Link]

  • Macsen Labs. (n.d.). Cromolyn Sodium | Mechanism of action, Uses & Side effects. [Link]

  • National Center for Biotechnology Information. (2022). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. PMC. [Link]

  • ACS Publications. (2021). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters. [Link]

  • Ohkawara, T., et al. (2024). Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate. Journal of Pharmacology and Experimental Therapeutics, 389(1), 76-86. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. FAQ 1356. [Link]

  • Graphstats Technologies. (2021). IC50 and EC50. [Link]

  • ResearchGate. (n.d.). Calculated EC50 values for selected MRGPRX2 agonists. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

Sources

The Chromone Chronicle: A Technical Guide to the History and Development of Cromolyn Sodium

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of respiratory and allergy therapeutics, few molecules hold the historical significance and mechanistic intrigue of cromolyn sodium. Though now sharing the stage with a host of newer agents, its discovery marked a paradigm shift in our understanding and prophylactic management of allergic diseases. This in-depth technical guide unwraps the multifaceted story of cromolyn sodium, from its serendipitous discovery rooted in ethnobotany to its intricate mechanism of action and the innovative formulation strategies that brought it to the forefront of clinical practice. Herein, we delve into the scientific underpinnings of this remarkable chromone derivative, offering field-proven insights and detailed methodologies to inform and inspire the next generation of drug development professionals.

The Genesis of a Mast Cell Stabilizer: A Serendipitous Discovery

The story of cromolyn sodium begins not in a modern laboratory, but with ancient herbal remedies. The seeds of the Eastern Mediterranean plant Ammi visnaga have been used for centuries for their muscle-relaxant properties.[1] The active ingredient, khellin, a furanochromone, was the unlikely progenitor of a new class of anti-allergic drugs.[1]

The pivotal chapter in this story was written by Dr. Roger Altounyan, a physician and pharmacologist who himself suffered from asthma.[1] In the 1960s, driven by his own debilitating condition, Altounyan embarked on a journey of self-experimentation. He systematically inhaled derivatives of khellin, meticulously documenting their effects on his own allergen-induced asthma attacks. This high-risk, high-reward approach, which would be unthinkable in today's structured world of clinical trials, ultimately led to a breakthrough. While khellin itself had undesirable side effects, Altounyan and his team at Fisons Pharmaceuticals synthesized a series of related chromone compounds. In 1965, this tireless effort culminated in the identification of disodium cromoglycate, later known as cromolyn sodium, a compound that retained the prophylactic anti-asthmatic properties of khellin but was devoid of its adverse effects.[2]

This discovery was revolutionary because it introduced a completely new therapeutic principle: prophylaxis. Unlike the bronchodilators of the time, which treated acute symptoms, cromolyn sodium prevented the allergic response from occurring in the first place.[1][3]

Unraveling the Mechanism of Action: More Than Just a Mast Cell Stabilizer

Cromolyn sodium is classically defined as a mast cell stabilizer.[1][4] Its primary mechanism of action is the inhibition of degranulation of sensitized mast cells following exposure to specific antigens.[5][6] This prevents the release of a cascade of inflammatory mediators, including histamine and leukotrienes, which are responsible for the clinical manifestations of allergic reactions such as bronchoconstriction, vasodilation, and mucus secretion.[1][4]

While the precise molecular target of cromolyn sodium remains a subject of ongoing research, it is understood to act by preventing the influx of calcium ions into the mast cell, a critical step in the degranulation process.[6]

cluster_mast_cell Mast Cell Antigen_IgE Antigen-IgE Complex Receptor FcεRI Receptor Antigen_IgE->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Ca_Influx Calcium Influx Signaling->Ca_Influx Granules Mediator-Containing Granules Ca_Influx->Granules Fusion with Cell Membrane Degranulation Degranulation Granules->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Cromolyn Cromolyn Sodium Cromolyn->Ca_Influx Inhibits

Caption: Signaling pathway of mast cell degranulation and the inhibitory action of cromolyn sodium.

However, the therapeutic effects of cromolyn sodium are not solely attributable to mast cell stabilization. Studies have shown that it can also modulate the activity of other key inflammatory cells, including eosinophils and neutrophils.[7] Furthermore, there is evidence to suggest that cromolyn sodium can inhibit both the early and late phases of the asthmatic response, a feature not shared by all anti-allergic medications.[1][5]

The Chemist's Craft: Synthesis of Cromolyn Sodium

The synthesis of cromolyn sodium is a multi-step process that begins with readily available starting materials. While several synthetic routes have been described, a common pathway involves the following key transformations:[2][8]

Step-by-Step Synthesis Overview:
  • Preparation of 2,6-Dihydroxyacetophenone: This starting material can be prepared from resorcinol through a series of reactions including cyclization, acetylation, rearrangement, and hydrolysis.

  • Condensation with Epichlorohydrin: 2,6-Dihydroxyacetophenone is then condensed with epichlorohydrin under alkaline conditions to form 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane.

  • Cyclization with Diethyl Oxalate: The resulting intermediate undergoes cyclization with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the diethyl ester of cromoglicic acid.

  • Hydrolysis and Salt Formation: Finally, the diethyl ester is hydrolyzed under basic conditions, followed by salt formation with sodium hydroxide or sodium bicarbonate to yield disodium cromoglycate (cromolyn sodium). The crude product is then purified by recrystallization from ethanol.[8]

Start 2,6-Dihydroxyacetophenone + Epichlorohydrin Intermediate1 1,3-bis(2-acetyl-3-hydroxyphenoxy) -2-hydroxypropane Start->Intermediate1 Condensation Intermediate2 Diethyl Cromoglycate Intermediate1->Intermediate2 Cyclization with Diethyl Oxalate Final Cromolyn Sodium Intermediate2->Final Hydrolysis & Salt Formation

Caption: Simplified workflow for the synthesis of cromolyn sodium.

The development of cromolyn sodium spurred further research into chromone chemistry, leading to the synthesis of numerous derivatives.[2][9][10] Structure-activity relationship (SAR) studies have explored modifications to the chromone rings and the linking chain in an effort to enhance potency and improve pharmacokinetic properties.[2][9]

From Bench to Bedside: Preclinical and Clinical Development

The preclinical evaluation of cromolyn sodium was instrumental in elucidating its mechanism of action and establishing its safety profile. A cornerstone of this research was the development of robust in vitro and in vivo models of allergic inflammation.

Key Experimental Protocols:

In Vitro Mast Cell Degranulation Assays:

  • β-Hexosaminidase Release Assay: This colorimetric assay is a widely used method to quantify mast cell degranulation.[11][12][13][14][15]

    • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are a common model for these studies.[11]

    • Sensitization: Cells are sensitized overnight with an antigen-specific IgE.

    • Treatment: Cells are pre-incubated with various concentrations of cromolyn sodium or a vehicle control.

    • Challenge: Degranulation is induced by challenging the cells with the specific antigen.

    • Quantification: The supernatant is collected, and the activity of the released β-hexosaminidase is measured using a chromogenic substrate. The absorbance is read at 405 nm.[13]

  • Histamine Release Assay: This assay directly measures the release of histamine, a key mediator of allergic reactions.[16][17][18][19]

    • Cell Source: Primary human mast cells or basophils can be used.[18]

    • Incubation: Cells are incubated with the test compound (cromolyn sodium) and then stimulated with an allergen or a secretagogue like anti-IgE.[17]

    • Histamine Measurement: The amount of histamine released into the supernatant is quantified using methods such as ELISA or fluorometric assays.[19]

In Vivo Models of Allergic Disease:

Animal models, particularly in guinea pigs and rats, were crucial in demonstrating the in vivo efficacy of cromolyn sodium in preventing allergen-induced bronchoconstriction.[1]

Pivotal Clinical Trials:

The clinical development of cromolyn sodium involved numerous double-blind, placebo-controlled trials that established its efficacy and safety in the prophylactic treatment of asthma and allergic rhinitis.[20][21][22][23][24]

Indication Study Design Patient Population Key Endpoints Key Findings Reference
Perennial Allergic Rhinitis Double-blind, crossover34 adultsSymptom scores (runny nose, stuffy nose, sneezing), antihistamine useSignificant reduction in symptom scores (p < 0.005) and antihistamine consumption.[20]
Chronic Perennial Allergic Rhinitis Double-blind, crossover12 patientsSymptom improvement (sneezing, rhinorrhea), nasal eosinophilsMajor improvement in sneezing and rhinorrhea in a subset of patients; disappearance of nasal eosinophils in 5 of 6 patients.[21]
Seasonal Allergic Rhinitis Randomized, double-blind, placebo-controlled1150 patientsSymptom relief (sneezing, nasal congestion)Statistically significant improvement in controlling allergy symptoms (P = 0.02), sneezing (P = 0.01), and nasal congestion (P = 0.03) compared to placebo.[22]
Asthma (MDI formulation) Double-blind, placebo-controlled, parallel-group83 subjects (aged 8-58)Daily diary symptoms (cough, breathlessness), FEV1, FVCSignificant improvements in all efficacy measures, including FEV1, and reduced need for concomitant bronchodilators (p < 0.05).[23]
Childhood Asthma Double-blind, crossover36 childrenWheezing, breathlessness, coughSignificant decreases in all measured symptoms compared to placebo.[24]

Formulation and Delivery: Overcoming Challenges

A significant hurdle in the development of cromolyn sodium was its poor oral bioavailability, with less than 1% of an oral dose being absorbed.[1][4] This necessitated the development of targeted delivery systems to administer the drug directly to the site of action.

  • Inhaled Formulations:

    • Dry Powder Inhaler (DPI): The initial formulation of cromolyn sodium was a dry powder delivered via the innovative "Spinhaler" device. This breath-actuated device was designed to ensure that the micronized drug particles were effectively dispersed and delivered to the lungs. The formulation typically included lactose as a carrier to improve powder flow and dispersibility.[25][26][27]

    • Nebulizer Solution: For patients unable to use a DPI, a sterile, aqueous solution of cromolyn sodium was developed for administration via a nebulizer. These solutions are typically isotonic and may contain excipients such as purified water.[6][28]

    • Metered-Dose Inhaler (MDI): An MDI formulation was also developed to provide a more convenient and portable option for patients.[23]

  • Nasal Formulations: For the treatment of allergic rhinitis, a nasal spray formulation was developed to deliver cromolyn sodium directly to the nasal mucosa.[22]

  • Oral Formulations: Despite its poor absorption, an oral solution of cromolyn sodium (Gastrocrom®) was developed for the treatment of mastocytosis, where the drug acts locally within the gastrointestinal tract.[3] Research has also explored the use of absorption enhancers, such as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), to improve the systemic bioavailability of oral cromolyn sodium.[29][30]

  • Ophthalmic Formulations: To treat allergic eye conditions, cromolyn sodium is available as an ophthalmic solution.

The development of a novel high-concentration formulation of cromolyn sodium (PA101) for delivery via a high-efficiency nebulizer (eFlow®) has shown significantly improved bioavailability, potentially expanding its therapeutic applications.[31][32][33]

Conclusion

The journey of cromolyn sodium from a traditional herbal remedy to a rationally developed prophylactic therapy is a testament to the power of observation, perseverance, and innovative drug development. While newer agents have emerged, the legacy of cromolyn sodium endures. It not only provided a much-needed therapeutic option for millions of allergy and asthma sufferers but also profoundly advanced our understanding of the pathophysiology of these conditions. The principles of mast cell stabilization and targeted drug delivery pioneered in its development continue to influence the field of respiratory and allergy medicine. For the modern drug developer, the story of cromolyn sodium serves as a powerful reminder that groundbreaking discoveries can emerge from the most unexpected of places and that a deep understanding of mechanism and a commitment to innovative formulation are the cornerstones of therapeutic success.

References

  • Treatment of Perennial Allergic Rhinitis With Cromolyn Sodium. Double-blind Study on 34 Adult Patients. Journal of Allergy and Clinical Immunology. [Link]

  • Treatment of chronic perennial allergic rhinitis: a double-blind trial of cromolyn sodium. Annals of Allergy. [Link]

  • Synthesis and structure-activity relationships of disodium cromoglycate and some related compounds. Journal of Medicinal Chemistry. [Link]

  • Oral Absorption Enhancement of Cromolyn Sodium Through Noncovalent Complexation. Pharmaceutical Research. [Link]

  • Microplate Assay for Measurement of Histamine Release from Mast Cells. BioTechniques. [Link]

  • Efficacy and patient satisfaction with cromolyn sodium nasal solution in the treatment of seasonal allergic rhinitis: a placebo-controlled study. The Journal of Allergy and Clinical Immunology. [Link]

  • Oral Absorption Enhancement of Cromolyn Sodium Through Noncovalent Complexation. Semantic Scholar. [Link]

  • Cromolyn Sodium - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Cromolyn sodium: a review of mechanisms and clinical use in asthma. SciSpace. [Link]

  • Use of Intranasal Cromolyn Sodium for Allergic Rhinitis. ResearchGate. [Link]

  • Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. PubMed Central. [Link]

  • List of Excipients in API cromolyn sodium inhalation solution - DrugPatentWatch. DrugPatentWatch. [Link]

  • Cromolyn Sodium differentially regulates human... : Pharmacological Research - Ovid. Ovid. [Link]

  • Promising ternary dry powder inhaler formulations of cromolyn sodium: formulation and in vitro-in vivo evaluation. PubMed. [Link]

  • Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. PubMed. [Link]

  • Cromolyn Sodium | Mechanism of action, Uses & Side effects - Macsen Labs. Macsen Labs. [Link]

  • Understanding Cromolyn Sodium: A Key Player in Allergy and Asthma Management. Oreate AI. [Link]

  • Histamine-Release. LDN Labor Diagnostika Nord. [Link]

  • Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. ResearchGate. [Link]

  • A multicenter evaluation of the clinical benefits of cromolyn sodium aerosol by metered-dose inhaler in the treatment of asthma. PubMed. [Link]

  • A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. PubMed Central. [Link]

  • Combination of nebulization and spray drying as a new way to produce a dry powder inhaler of sodium cromoglycat - DSpace Repository. DSpace Repository. [Link]

  • Reply to “Nasal cromolyn in the treatment of rhinitis”. PubMed Central. [Link]

  • Measuring Histamine and Cytokine Release from Basophils and Mast Cells. ResearchGate. [Link]

  • INFLUENCE OF FORMULATION VARIABLES AND INHALATION DEVICE ON THE DEPOSITION PROFILES OF CROMOLYN SODIUM DRY POWDER AEROSOLS. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. PubMed. [Link]

  • Cromolyn (Systemic, Oral Inhalation) Monograph for Professionals - Drugs.com. Drugs.com. [Link]

  • Preparation method of diethyl cromoglycate and sodium cromoglycate - Google Patents.
  • CROMOLYN DERIVATIVES AND RELATED METHODS OF IMAGING AND TREATMENT - Patent 2391618 - EPO. European Patent Office. [Link]

  • Influence of formulation variables and inhalation device on the deposition profiles of cromolyn sodium dry powder aerosols. ResearchGate. [Link]

  • Histamine Release - ldn.de. LDN. [Link]

  • Histamine ELISA Assay Kit - Northwest Life Science Specialties, LLC. Northwest Life Science Specialties, LLC. [Link]

  • Detecting degranulation via hexosaminidase assay - Protocols.io. Protocols.io. [Link]

  • Cromolyn, a New Hope for Limited Treatment of Neutrophilic Asthma: a Phase II Randomized Clinical Trial - PMC. PubMed Central. [Link]

  • Beta Hexosaminidase Activity Assay Kit - Cell Biolabs, Inc. Cell Biolabs, Inc.. [Link]

  • β‐hexosaminidase release assay of Hum RBL‐2H3 cells. Hum RBL‐2H3 cells... - ResearchGate. ResearchGate. [Link]

  • Synthesis and structure-activity relations of disodium cromoglycate and some related compounds | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Cromolyn Sodium in the Treatment of Asthma: Its Effectiveness and Use. PubMed. [Link]

  • . Synthesis and Characterization of New Amide Drug from Cromoglicic Acid and Study of Their Possible Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • De-granulation (β-hexosaminidase) Assay Protocol - Applied Biological Materials Inc. Applied Biological Materials Inc.. [Link]

  • Inhaled Steroids Preferred Over Cromolyn To Treat Asthma - ScienceDaily. ScienceDaily. [Link]

  • Cromolyn compositions for treatment of chronic cough due to idiopathic pulmonary fibrosis - Google Patents.
  • The efficacy of slow versus faster inhalation of cromolyn sodium in protecting against allergen challenge in patients with asthma. PubMed. [Link]

Sources

Methodological & Application

Encapsulation of cromolyn sodium into PLGA nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for encapsulating Cromolyn Sodium (CS)—a highly hydrophilic, anionic mast cell stabilizer—into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[1] Due to the high water solubility of CS (approx. 100 mg/mL), standard single-emulsion techniques yield negligible encapsulation. This guide utilizes a Double Emulsion Solvent Evaporation (W1/O/W2) technique, optimized to minimize drug leakage into the external aqueous phase and control the "burst release" phenomenon.

Key Performance Indicators (Target):

  • Particle Size: 150–250 nm

  • Polydispersity Index (PDI): < 0.2[1][2][3]

  • Encapsulation Efficiency (EE): 40–70% (Dependent on formulation parameters)

Mechanistic Principle

The core challenge is the "hydrophilic-hydrophobic mismatch." CS is insoluble in the organic solvents (DCM/Ethyl Acetate) required to dissolve PLGA. Therefore, CS must be dissolved in a primary aqueous phase (


), which is then emulsified into the organic polymer phase (

) to form a primary emulsion. This emulsion is subsequently dispersed into a larger secondary aqueous phase (

) containing a stabilizer (PVA).[1][4]

The critical instability point occurs during the second emulsification step, where the high osmotic pressure difference can force the drug from the inner


 phase to the outer 

phase, resulting in low encapsulation efficiency.
Figure 1: W1/O/W2 Formation Mechanism

DoubleEmulsion W1 W1 Phase (Cromolyn + H2O) PrimaryEmulsion Primary Emulsion (W1/O Droplets) W1->PrimaryEmulsion High-Shear Sonication Org Organic Phase (PLGA + DCM) Org->PrimaryEmulsion DoubleEmulsion Double Emulsion (W1/O/W2) PrimaryEmulsion->DoubleEmulsion Dropwise Addition + Sonication W2 W2 Phase (PVA + H2O) W2->DoubleEmulsion HardenedNP Solidified PLGA-CS NPs DoubleEmulsion->HardenedNP Solvent Evaporation

Caption: Step-wise formation of W1/O/W2 double emulsion. Stability of the 'Primary Emulsion' node is critical for high drug loading.

Materials and Equipment

Reagents
ReagentSpecificationPurpose
Cromolyn Sodium (CS) USP Grade, MW ~512 DaActive Pharmaceutical Ingredient (API)
PLGA Resomer® RG 503 H (50:50 lactide:glycolide, MW 24-38 kDa)Polymer Matrix. 50:50 degrades faster; 75:25 is slower.[1][5]
Dichloromethane (DCM) HPLC Grade, >99.9%Organic Solvent (Volatile)
Polyvinyl Alcohol (PVA) MW 30-70 kDa, 87-89% HydrolyzedSurfactant/Stabilizer
Deionized Water 18.2 MΩ[1]·cmAqueous Phase Solvent
Equipment
  • Probe Sonicator: (e.g., Qsonica or Vibra-Cell) with 1/8" microtip.[1]

  • High-Speed Centrifuge: Capable of 15,000–20,000

    
    .[1]
    
  • Rotary Evaporator: (Optional) for rapid solvent removal.[1]

  • Lyophilizer: For final drying.[1]

Detailed Protocol: Double Emulsion (W1/O/W2)

Step 1: Preparation of Phases
  • Inner Aqueous Phase (

    
    ):  Dissolve 20 mg  of Cromolyn Sodium in 0.5 mL  of deionized water.
    
    • Expert Tip: Keep this volume as low as possible to create a concentrated drug core.[1]

  • Organic Phase (

    
    ):  Dissolve 100 mg  of PLGA in 4 mL  of Dichloromethane (DCM). Vortex until clear.
    
  • Outer Aqueous Phase (

    
    ):  Prepare 20 mL  of 1.5% (w/v)  PVA solution in water. Filter through a 0.22 µm filter to remove dust/aggregates.[1]
    
Step 2: Primary Emulsion ( )[1]
  • Place the Organic Phase (

    
    ) in a glass vial on ice.
    
  • Add the

    
     phase dropwise into the 
    
    
    
    phase while sonicating.[1]
  • Sonication Parameters: Amplitude 40%, Pulse 5s ON / 5s OFF, Duration 60 seconds.

    • Observation: The solution should turn milky white and opaque.

Step 3: Secondary Emulsion ( )
  • Place the

    
     PVA solution in a beaker on a magnetic stirrer (low speed) or ice bath.
    
  • Add the Primary Emulsion (

    
    ) dropwise into the 
    
    
    
    phase.[1]
  • Sonication Parameters: Immediately sonicate the mixture. Amplitude 40%, Pulse 5s ON / 5s OFF, Duration 2–3 minutes.

    • Critical Control: Do not over-sonicate, as this generates heat which can degrade the polymer and leak the drug.

Step 4: Solvent Evaporation and Hardening
  • Transfer the emulsion to a beaker.

  • Stir magnetically at 600 RPM for 3–4 hours at room temperature in a fume hood.

    • Mechanism:[1][6][7] DCM evaporates, causing the PLGA droplets to harden into solid nanoparticles, trapping the CS core.

Step 5: Washing and Collection
  • Centrifugation: Transfer suspension to tubes and centrifuge at 18,000

    
      for 30 minutes at 4°C.
    
  • Supernatant: Decant and save the supernatant for Indirect Encapsulation Efficiency (EE) calculation (see Section 6).

  • Wash: Resuspend the pellet in deionized water and centrifuge again (Repeat 2x) to remove excess PVA and unencapsulated drug.[1]

  • Lyophilization: Resuspend final pellet in 1 mL water (add 5% Trehalose as cryoprotectant if needed) and freeze-dry for 24–48 hours.

Process Control & Optimization (The "Expertise")

The following parameters are the "levers" you can pull to adjust particle properties.

ParameterAdjustmentEffect on ResultMechanism
PVA Concentration Increase (1%

3%)
Smaller Size , Lower EEHigher surfactant density stabilizes smaller droplets but increases drug leakage into

.[1]
PLGA Concentration IncreaseLarger Size , Higher EEHigher viscosity prevents drug diffusion out of the core but makes droplet breakup harder.

:

Ratio
Increase

volume
Lower EE , "Burst Release"Thinner polymer shell leads to rapid drug escape.[1] Keep

volume low (1:10 ratio to organic).
Sonication Energy IncreaseSmaller Size Higher shear forces create smaller droplets.[1] Excess energy causes aggregation via heat.[1]
Handling the Charge Interaction

Cromolyn Sodium is anionic (negative).[1] PLGA is also anionic (uncapped carboxyl groups).[1]

  • Risk:[1] Electrostatic repulsion can reduce loading.[1]

  • Advanced Strategy: Some protocols suggest adding a cationic stabilizer (e.g., Chitosan) to the

    
     phase to complex with CS, or using ester-terminated PLGA (less negative) to improve loading.
    

Characterization Protocols

A. Encapsulation Efficiency (HPLC Method)

Method: Indirect quantification.[1] Measure the free drug in the supernatant after the first centrifugation.


[1]

HPLC Conditions for Cromolyn Sodium:

  • Column: C18 Reverse Phase (e.g., 250 mm

    
     4.6 mm, 5 µm).[1]
    
  • Mobile Phase: Methanol : Phosphate Buffer (pH 2.[1]5) [60:40 v/v].[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: UV-Vis at 326 nm .

  • Retention Time: Approx. 4–6 minutes.

B. Particle Size & Zeta Potential
  • Technique: Dynamic Light Scattering (DLS).[1]

  • Sample Prep: Dilute 100 µL of NP suspension in 1 mL DI water.

  • Expectation:

    • Size: 180–220 nm.

    • Zeta Potential: -20 to -30 mV (Negative charge confers stability).[1]

C. In Vitro Release Profile

Workflow Diagram (Dialysis Method):

ReleaseStudy Step1 Suspend NPs in PBS (pH 7.4) Step2 Load into Dialysis Bag (MWCO 12-14 kDa) Step1->Step2 Step3 Incubate in Release Media (37°C, Stirring) Step2->Step3 Step4 Sample at Intervals (0.5h, 1h, ... 24h) Step3->Step4 Step5 HPLC Analysis Step4->Step5

Caption: Workflow for determining drug release kinetics using the dialysis bag technique.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Encapsulation (<20%) Drug leakage into

phase.[1]
Increase PLGA concentration in organic phase; Ensure

volume is small (<10% of

phase).
Particle Aggregation Insufficient stabilizer or heat damage.[1]Increase PVA concentration; Perform sonication in an ice bath to prevent heating.[1]
"Burst Release" (>50% in 1h) Drug adsorbed on surface, not core.[1]Improve washing steps; Increase polymer molecular weight.[1]
Film Formation Evaporation too fast.[1]Reduce stirring speed; Cover beaker with perforated foil to slow evaporation.

References

  • Patel, B., et al. (2016).[1][3] Cromolyn sodium encapsulated PLGA nanoparticles: An attempt to improve intestinal permeation.[1][8][9] International Journal of Biological Macromolecules.

  • Ding, D., & Zhu, Q. (2019).[1] Recent advances of PLGA micro/nanoparticles for the delivery of biomacromolecules.[10][11] Materials Science and Engineering: C. [1]

  • FDA Access Data. (2024). Cromolyn Sodium Prescribing Information and Chemistry. [1]

  • Sharma, N., et al. (2020).[1] Double emulsion solvent evaporation method for PLGA nanoparticles: Optimization and application. Journal of Drug Delivery Science and Technology. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Oral Delivery of Cromolyn Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Drug Delivery Systems) Case ID: CS-ORAL-PK-RAT Subject: Troubleshooting low bioavailability of Cromolyn Sodium (CS) in rodent models.

Introduction: The "Cromolyn Paradox"

Welcome to the technical support center. You are likely facing the classic "Cromolyn Paradox": Cromolyn Sodium is highly water-soluble (BCS Class III), yet its oral bioavailability in rats is typically <1% .

Why is this happening? Cromolyn is a bis-chromone with two carboxylic acid groups (pKa ~ 2.0). At physiological pH, it is fully ionized and highly polar. It cannot pass through the lipophilic enterocyte membrane (transcellular route) and is too large/charged to pass easily between cells (paracellular route).

This guide provides three validated engineering workflows to overcome this: PLGA Nanoparticles (Double Emulsion) , Liposomal Encapsulation , and Permeation Enhancers (SNAC) .

Module 1: PLGA Nanoparticle Formulation (The "Gold Standard" for Hydrophiles)

User Issue: "I tried standard nanoprecipitation, but my encapsulation efficiency (EE) is near zero."

Diagnosis: Standard single-emulsion (O/W) or nanoprecipitation methods fail because Cromolyn is hydrophilic; it partitions immediately into the external aqueous phase. You must use a Double Emulsion Solvent Evaporation (W1/O/W2) method.

Validated Protocol: W1/O/W2 Double Emulsion
  • Inner Aqueous Phase (W1): Dissolve Cromolyn Sodium in a small volume of PBS (pH 7.4).

  • Organic Phase (O): Dissolve PLGA (50:50, ester-terminated for faster release) in Dichloromethane (DCM).

  • Primary Emulsification: Sonicate W1 into O (ice bath, 60W, 2 min) to form W1/O.

  • Secondary Aqueous Phase (W2): Prepare 2% PVA (Polyvinyl alcohol) solution.

  • Secondary Emulsification: Pour W1/O into W2. Sonicate again to form W1/O/W2.

  • Solidification: Stir magnetically for 4 hours to evaporate DCM.

  • Wash: Centrifuge (15,000g, 30 min) and wash 3x with water to remove free drug and excess PVA.

Visualization: The Double Emulsion Workflow

DoubleEmulsion Start_W1 Step 1: Inner Phase (W1) Cromolyn + PBS Primary_Emulsion Step 3: Primary Emulsion (W1/O) (High Shear Sonication) Start_W1->Primary_Emulsion Start_O Step 2: Organic Phase (O) PLGA + DCM Start_O->Primary_Emulsion Double_Emulsion Step 5: Double Emulsion (W1/O/W2) (Secondary Sonication) Primary_Emulsion->Double_Emulsion Phase_W2 Step 4: External Phase (W2) 2% PVA Solution Phase_W2->Double_Emulsion Evaporation Step 6: Solvent Evaporation (Stir 4h, remove DCM) Double_Emulsion->Evaporation Final_NP Final PLGA Nanoparticles (Centrifuge & Lyophilize) Evaporation->Final_NP

Caption: Workflow for encapsulating hydrophilic Cromolyn Sodium using the W1/O/W2 Double Emulsion technique to prevent drug leakage.

Module 2: Permeation Enhancers (The "SNAC" Approach)

User Issue: "Nanoparticles are too complex. Can I just mix Cromolyn with an additive?"

Solution: Yes, but you must use specific carriers. The most successful non-covalent carrier for Cromolyn is SNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate) .

Mechanism of Action: SNAC does not just open tight junctions (which can be toxic); it forms a non-covalent complex with Cromolyn. The lipophilic SNAC "masks" the negative charges of Cromolyn, increasing its membrane fluidity and allowing transcellular passage.

Critical Formulation Note:

  • Ratio Matters: The optimal mass ratio of Cromolyn:SNAC is often high (e.g., 1:5 to 1:10).

  • Preparation: Simple physical mixing is insufficient. You often need to dissolve both in a common solvent (or adjust pH) and co-lyophilize to ensure intimate contact.

Module 3: In Vivo Rat Pharmacokinetic (PK) Protocol

User Issue: "My standard deviations in plasma concentration are huge."

Troubleshooting: Cromolyn has a short half-life and variable absorption. Strict control of the animal model is required.

Step-by-Step Validated Protocol
  • Animal Selection: Male Sprague-Dawley rats (250–300g).

  • Fasting (Critical): Fast rats for 12 hours prior to dosing but allow water ad libitum. Food interferes with the pH-dependent release of PLGA and the complexation of SNAC.

  • Dosing:

    • Control Group: Cromolyn Solution (in saline). Dose: 30 mg/kg.

    • Test Group: PLGA-Cromolyn NPs (suspended in water). Equivalent Dose: 30 mg/kg.

    • Method: Oral gavage using a stainless steel feeding needle (16G).

  • Sampling:

    • Tail vein or jugular vein cannulation.

    • Timepoints: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

    • Note: Capture the early timepoints (15-30 min) accurately; Cromolyn is cleared rapidly.

  • Sample Processing:

    • Collect blood into heparinized tubes.

    • Centrifuge immediately (2000g, 10 min, 4°C).

    • Store plasma at -80°C.

  • Analysis (HPLC/LC-MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Methanol:Phosphate Buffer (pH 3.0). Acidic pH is vital to suppress ionization of Cromolyn for retention on C18.

Visualization: PK Study Logic

PK_Study Fast Step 1: Fasting (12h, Water only) Dose Step 2: Oral Gavage (30 mg/kg) Fast->Dose Empty Stomach Absorb Step 3: Absorption Phase (Critical: 0-2h) Dose->Absorb Dissolution Clear Step 4: Clearance (Renal/Biliary) Absorb->Clear Metabolism Analysis Step 5: LC-MS/HPLC (Acidic Mobile Phase) Absorb->Analysis Blood Sampling Clear->Analysis Urine (Optional)

Caption: Critical path for Cromolyn Sodium PK study. Note the emphasis on the early absorption phase.

Data Summary: Expected Outcomes

When you run this experiment, your data should align with the following benchmarks derived from literature (e.g., Yue et al., Ding et al.).

ParameterCromolyn Solution (Control)PLGA Nanoparticles (Test)SNAC Complex (Test)Improvement Factor
Tmax (h) 0.5 - 1.02.0 - 4.00.5 - 1.0Delayed (Sustained)
Cmax (ng/mL) ~50 - 100~250 - 300~400 - 8003x - 8x
AUC (h·ng/mL) Low (Baseline)HighVery High4x - 10x
Rel. Bioavailability 1% (Absolute)~4 - 5%~8 - 12%Significant

Interpretation:

  • PLGA: Lower Cmax than SNAC, but longer Tmax. Good for sustained release.

  • SNAC: Highest Cmax.[1] Good for rapid absorption enhancement.

References
  • Ding, H., et al. (2020). "Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer." European Journal of Pharmaceutics and Biopharmaceutics.

  • Yue, P.F., et al. (2016). "Cromolyn sodium encapsulated PLGA nanoparticles: An attempt to improve intestinal permeation." International Journal of Pharmaceutics.

  • Hess, S., et al. (2025). "Oral Absorption Enhancement of Cromolyn Sodium Through Noncovalent Complexation." Pharmaceutical Research.

  • Desai, K.G., et al. (2008). "Improved delivery of cromolyn from oral proliposomal beads."[2][3] International Journal of Pharmaceutics.

  • Giri, T.K., et al. (2013). "Double emulsion solvent evaporation techniques used for drug encapsulation."[4][5][6] International Journal of Pharmaceutics.

Sources

Enhancing corneal permeability of cromolyn sodium for ocular research

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Enhancing Corneal Permeability of Cromolyn Sodium Ticket ID: CS-OCU-PERM-001

Introduction: The Hydrophilic Paradox

Welcome to the technical support hub for Cromolyn Sodium (CS) ocular research. As researchers, we face a fundamental paradox with CS: it is a BCS Class III molecule (High Solubility, Low Permeability). Its strong hydrophilicity (LogP < 0) and anionic nature (pKa ~ 2.0) make it excellent for aqueous solubility but terrible for crossing the lipophilic corneal epithelium.

This guide moves beyond basic protocols to address why your experiments might be failing and how to engineer robust solutions.

Module 1: Formulation & Nanocarriers

Issue: "My liposomal encapsulation efficiency (EE) is essentially zero," or "The drug precipitates during nanoparticle formation."

The "Leakage" Phenomenon in Liposomes

Diagnosis: CS is highly water-soluble. In standard thin-film hydration, CS resides in the aqueous core. However, without a transmembrane gradient or rigid bilayer, it rapidly leaks out during the rehydration or sizing steps.

Troubleshooting Protocol:

SymptomRoot CauseTechnical Solution
Low EE (<10%) Passive trapping is inefficient for small hydrophilic anions.Switch to Ammonium Sulfate Gradient: Create a pH gradient. CS (anionic) can be driven into the core, though this is harder than with cationic drugs. Alternatively, use Reverse Phase Evaporation for higher aqueous-to-lipid ratios.
Rapid Leakage Bilayer fluidity is too high.Increase Cholesterol: Raise cholesterol content to 30-40 mol% to rigidify the membrane.
Burst Release Surface-adsorbed drug desorbing instantly.Chitosan Coating: Coat liposomes with Chitosan (0.1-0.5%). This creates a "cage" and adds mucoadhesion (interaction with negative corneal mucin).
PLGA Nanoparticles: The Double Emulsion Necessity

Question: Why can't I use single emulsion (O/W) for Cromolyn? Answer: Single emulsion is for hydrophobic drugs. CS will partition immediately into the external aqueous phase. You must use a Double Emulsion (W1/O/W2) technique.

Critical Workflow Visualization (Graphviz):

PLGA_Workflow cluster_0 Phase 1: Primary Emulsion cluster_1 Phase 2: Secondary Emulsion cluster_2 Phase 3: Solidification W1 W1: CS in PBS (Inner Aqueous) Emul1 Sonication (W1/O) W1->Emul1 O O: PLGA in DCM (Organic Phase) O->Emul1 Emul2 Homogenization (W1/O/W2) Emul1->Emul2 Add to W2 W2 W2: PVA Solution (External Aqueous) W2->Emul2 Evap Solvent Evaporation (Hardening) Emul2->Evap Wash Centrifugation & Lyophilization Evap->Wash

Caption: Double Emulsion (W1/O/W2) workflow required for encapsulating hydrophilic Cromolyn Sodium into PLGA matrices.

Module 2: Ex Vivo Permeation Assays (Franz Cells)

Issue: "My permeability coefficients (


) are highly variable," or "I see flux even in negative controls."
The "Swiss Cheese" Cornea

Diagnosis: The corneal epithelium is only 5-6 cell layers thick. Even minor handling errors during excision (porcine/rabbit/bovine) can strip this barrier, turning a permeability study into a simple diffusion study.

Validation Step (The Fluorescein Test): Before applying CS, apply Sodium Fluorescein (hydrophilic marker) for 30 mins.

  • Pass: Minimal fluorescence in receiver.

  • Fail: High fluorescence = Epithelium damaged. Discard tissue.

Franz Cell Troubleshooting Guide
Error IndicatorProbable CauseCorrective Action
Air bubbles under cornea Inadequate degassing of receiver media. Bubbles block diffusion area.Vacuum Degas: Degas PBS/buffer for 20 mins before filling. Tilt the cell to dislodge trapped air.[1]
Linearity Lag Time > 2 hrs Poor contact or high viscosity formulation.Pre-hydration: Equilibrate cornea in PBS for 30 mins before mounting. Ensure donor chamber is occluded (Parafilm) to prevent formulation drying.[2]
Receiver pH Drift Metabolic activity of the cornea (lactate production).Buffer Capacity: Use HEPES-buffered Ringer’s solution instead of simple saline. Check pH at end-point; it must remain 7.4.
Calculating (Apparent Permeability)

Do not just report concentration. You must normalize for area and initial concentration.



  • 
    : Slope of the steady-state portion of the cumulative amount vs. time plot (
    
    
    
    ).
  • 
    : Effective diffusion area (
    
    
    
    , usually 0.64 or 1.77 depending on cell).
  • 
    : Initial donor concentration (
    
    
    
    ).

Module 3: Analytical Chemistry (HPLC)

Issue: "My CS peak is tailing badly," or "I can't separate CS from my degradation products."

The Acidic Mobile Phase Requirement

Mechanism: CS is a bis-chromone carboxylic acid. At neutral pH, carboxylic groups are ionized (


), interacting with residual silanols on C18 columns, causing tailing.

Optimized Method Parameters:

  • Column: C18 (5

    
    , 150 x 4.6 mm) or Mixed-Mode (e.g., Newcrom BH).
    
  • Mobile Phase: Methanol : Phosphate Buffer (pH 2.5 - 3.0).

    • Ratio: 60:40 or 50:50.

    • Why pH 3.0? To suppress ionization of the carboxylic acid groups, keeping CS in its non-ionized, more hydrophobic form for better retention and peak shape.

  • Detection: UV at 240 nm (primary absorption max) or 326 nm (secondary, more specific if interferences exist at low UV).

Visualizing the Enhancement Mechanism (Graphviz):

Permeation_Mechanism cluster_barrier Corneal Barrier (Epithelium) CS Cromolyn Sodium (Hydrophilic/Anionic) TJ Tight Junctions (Zonula Occludens) CS->TJ Paracellular (Blocked by Size/Charge) Cells Lipophilic Cells CS->Cells Transcellular (Blocked by Lipophilicity) Pathway Successful Permeation CS->Pathway Flux Increases TJ->Pathway Widened Pore Enhancer Enhancer: Chitosan / EDTA Enhancer->CS Mucoadhesion (Prolongs Contact Time) Enhancer->TJ Opens Junctions (Ca2+ Chelation / Charge Interaction)

Caption: Mechanism of Action: Chitosan and EDTA enhance permeation by modulating tight junctions (paracellular route) and increasing residence time via mucoadhesion.

References

  • Cromolyn Sodium Physicochemical Properties & Permeability

    • Source: National Institutes of Health (NIH) / PubChem
    • Context: Defines the BCS Class III st
  • Liposomal & Nanoparticle Formulation Str

    • Title: Cromolyn sodium encapsulated PLGA nanoparticles: An attempt to improve intestinal permeation.[3]

    • Source: PubMed (Int J Pharm)
    • Context: Validates the Double Emulsion (W/O/W) technique for hydrophilic CS.
  • Chitosan Nanoparticles for Ocular Delivery

    • Title: Chitosan and its Derivatives for Ocular Delivery Formulations.[4][5][6]

    • Source: MDPI (Pharmaceutics)
    • Context: Explains the mucoadhesive mechanism and tight junction modulation.[4]

  • Franz Diffusion Cell Protocols

    • Title: Protocol for In-vitro Permeation Testing Using Strat-M® Membranes.[1]

    • Source: Sigma-Aldrich
    • Context: Standard operating procedures for vertical diffusion cells and sampling.
  • HPLC Method Valid

    • Title: Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocr
    • Source: Oxford Academic (J Chrom
    • Context: Provides mobile phase composition (Acidic buffer) and detection wavelengths (220/240nm).

Sources

Technical Guide: Overcoming the Organic Solubility Barrier of Cromolyn Sodium

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the physicochemical challenges of solubilizing Cromolyn Sodium (DSCG) in organic solvents. It is designed for formulation scientists and researchers requiring high-concentration loading of this polar disodium salt into lipophilic carriers (e.g., PLGA, lipid nanoparticles) or organic-phase reactions.

Executive Summary

Cromolyn Sodium (DSCG) is a bis-chromone disodium salt characterized by extreme hydrophilicity (LogP


 -4.[1]6) and high polarity.[2] It is soluble in water (~100 mg/mL) but practically insoluble in standard organic solvents (ethanol, acetone, dichloromethane, chloroform).

The Core Problem: Standard encapsulation techniques (Single Emulsion) or chemical modifications require the drug to be in the organic phase. DSCG's polarity prevents this, leading to phase separation and negligible encapsulation efficiency (EE%).

The Solution: You cannot "force" DSCG into non-polar solvents. You must either mask its polarity (Hydrophobic Ion Pairing) or engineer the phase interface (Double Emulsion).

Module 1: Hydrophobic Ion Pairing (HIP)

Objective: Chemically modify DSCG to render it soluble in organic solvents (DCM, Acetone, Methanol) without altering its pharmacological activity.

Mechanism: DSCG is anionic. By pairing it with a cationic surfactant (counter-ion) at a stoichiometric ratio, you neutralize its charge. The resulting "ion pair" precipitates out of water but dissolves readily in organic solvents.

Protocol: Preparation of Cromolyn-Cetrimide Hydrophobic Complex

This protocol renders DSCG soluble in Dichloromethane (DCM) or Acetone for PLGA single-emulsion formulation.

Reagents:

  • Cromolyn Sodium (MW: 512.3 g/mol )[3]

  • Cetyltrimethylammonium Bromide (CTAB) or Benzalkonium Chloride (Cationic surfactant)

  • Solvents: Deionized Water, Dichloromethane (DCM)

Step-by-Step Workflow:

  • Stoichiometric Calculation:

    • DSCG is a di-anion (2 negative charges per molecule).

    • CTAB is a mono-cation .

    • Molar Ratio: You need a 1:2 molar ratio (DSCG : CTAB) to fully neutralize the salt.

    • Example: Dissolve 1 mmol DSCG (0.512 g) and 2 mmol CTAB (0.729 g).

  • Aqueous Dissolution (Separate Vessels):

    • Vessel A: Dissolve 0.512 g DSCG in 10 mL water. (Clear, colorless solution).

    • Vessel B: Dissolve 0.729 g CTAB in 10 mL water. (Clear solution).

  • Complexation (Precipitation):

    • Slowly add Solution B to Solution A under magnetic stirring (500 RPM).

    • Observation: The solution will immediately turn turbid as the hydrophobic ion pair (HIP) precipitates.

    • Stir for 30 minutes to ensure equilibrium.

  • Phase Extraction:

    • Transfer the turbid suspension to a separatory funnel.

    • Add 20 mL of Dichloromethane (DCM).

    • Shake vigorously for 2 minutes.

    • Result: The turbid aqueous layer will clear as the HIP complex partitions into the bottom DCM layer.

  • Isolation:

    • Collect the organic (DCM) phase.

    • Dry over anhydrous sodium sulfate (

      
      ) to remove trace water.
      
    • Evaporate DCM using a rotary evaporator.

    • Yield: A waxy/solid residue of Cromolyn-CTAB complex . This residue is now soluble in acetone, DCM, and ethanol.

Visual Workflow: Hydrophobic Ion Pairing

HIP_Workflow DSCG DSCG (aq) (Anionic) Mix Mixing (Electrostatic Interaction) DSCG->Mix CTAB CTAB (aq) (Cationic) CTAB->Mix Precip Turbid Suspension (Hydrophobic Complex) Mix->Precip Charge Neutralization DCM Add DCM (Phase Extraction) Precip->DCM Organic Organic Phase (Solubilized Drug) DCM->Organic Partitioning

Caption: Workflow for converting hydrophilic Cromolyn Sodium into a lipophilic complex using Hydrophobic Ion Pairing (HIP).

Module 2: Formulation Strategy (PLGA Encapsulation)

Scenario: You cannot use HIP (due to toxicity concerns of the surfactant) but need to encapsulate DSCG into PLGA nanoparticles.

Troubleshooting: "I tried dissolving DSCG in the PLGA/DCM solution, but it floats on top." Root Cause: DSCG is insoluble in DCM. You are attempting a Single Emulsion (O/W) which is impossible for this drug without HIP. Corrective Action: Switch to a Double Emulsion (W1/O/W2) method.

Protocol: W1/O/W2 Double Emulsion Technique
  • Inner Aqueous Phase (W1):

    • Dissolve DSCG (e.g., 20 mg) in a very small volume of water (e.g., 0.2 mL).

    • Tip: Add 1% PVA to this phase to stabilize the inner droplet.

  • Organic Phase (O):

    • Dissolve PLGA (e.g., 100 mg) in Dichloromethane (2 mL).

  • Primary Emulsification (W1/O):

    • Add W1 into O.

    • Critical Step: Sonicate at high amplitude (e.g., 40-60%) for 1 minute on ice.

    • Result: A milky white primary emulsion. The drug is now trapped in water droplets suspended in the oil.

  • Secondary Emulsification (W1/O/W2):

    • Add the Primary Emulsion dropwise into a larger volume (e.g., 10 mL) of 2% PVA aqueous solution (W2).

    • Homogenize or sonicate again.

  • Solvent Evaporation:

    • Stir the final emulsion for 3-4 hours to evaporate DCM. The PLGA hardens around the inner water droplets, trapping the DSCG.

Double_Emulsion W1 W1: DSCG in Water PrimEmul Primary Emulsion (W1/O) (DSCG droplets in Oil) W1->PrimEmul Sonication Oil Oil: PLGA in DCM Oil->PrimEmul SecEmul Double Emulsion (W1/O/W2) (Oil droplets in Water) PrimEmul->SecEmul Add to W2 + Homogenization W2 W2: 2% PVA (aq) W2->SecEmul Hardening Solvent Evaporation (Solid Nanoparticles) SecEmul->Hardening

Caption: Structural logic of the Double Emulsion (W1/O/W2) method for encapsulating hydrophilic DSCG.

Module 3: Solubility Reference & FAQ
Solubility Data Table
SolventSolubility (approx.)Notes
Water ~100 mg/mLHighly soluble.[4] pH ~7.0.
Ethanol (Abs.) < 0.1 mg/mLPractically insoluble.[4] Forms crystalline suspension.
Methanol Very LowNot suitable for stock solutions.
DMSO ~1 - 5 mg/mLSoluble.[3] Use inert gas purge (Argon) to prevent oxidation.
DCM / Chloroform InsolubleRequires HIP (Module 1) to solubilize.
Acetone InsolubleRequires HIP (Module 1) to solubilize.
Frequently Asked Questions

Q: Can I use co-solvents like Ethanol/Water to dissolve PLGA and DSCG together? A: Generally, no. PLGA precipitates in water, and DSCG precipitates in high-ethanol concentrations. There is no "sweet spot" ratio where both are highly soluble (PLGA requires >90% organic, DSCG requires >90% water). The Double Emulsion method is the only physical workaround.

Q: I need to run an NMR in an organic solvent. What should I use? A: Use DMSO-d6 . DSCG is sufficiently soluble in DMSO for NMR characterization. If you must use Chloroform-d, you must perform the HIP protocol (Module 1) first to convert the salt to a lipophilic complex.

Q: Is the HIP complex stable in vivo? A: The electrostatic interaction is reversible. Once the complex enters a physiological environment (high ionic strength, vast dilution), the ion pair typically dissociates, releasing free DSCG. This is advantageous for drug release but must be accounted for in release kinetic studies.

References
  • Cromolyn Sodium Encapsulated PLGA Nanoparticles. PubMed. (2015).[1] High hydrophilicity curtails intestinal permeation; W1/O/W2 double emulsion method employed.[1]

  • Preparation of liposomes by reverse-phase evaporation. PubMed. (2008). Use of ethanol/ethyl acetate mixtures to enhance encapsulation of hydrophilic sodium cromoglycate.[5]

  • Hydrophobic ion pairing: encapsulating small molecules. PubMed Central. (2023). Review of HIP strategies for increasing lipophilicity of charged hydrophilic molecules.

  • Cromolyn (sodium salt hydrate) Product Information. Cayman Chemical.[3] Solubility data in DMSO and PBS.[3] [3]

  • Aerosolized liposomes of cromolyn sodium. Wisdom Library. Discussion of ether injection and liposome formation for DSCG.

Sources

Technical Support Center: Resolving Cromolyn Sodium Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CS-FL-INT-001 Subject: Troubleshooting anomalous fluorescence data in the presence of Cromolyn Sodium Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

The Core Problem: Why Your Data Looks Wrong

If you are screening Cromolyn Sodium (Disodium Cromoglycate) in a fluorescence-based assay and observing unexpected signal inhibition (false negatives) or impossibly high background (false positives) , you are likely encountering an optical interference artifact, not a biological effect.[1]

Cromolyn Sodium is a "frequent flyer" in assay interference due to two intrinsic physicochemical properties:

  • Inner Filter Effect (IFE): Cromolyn has strong absorbance peaks in the UV-A/Blue region (approx. 320–360 nm).[1] If your fluorophore is excited in this range (e.g., DAPI, Hoechst, Thioflavin T, Coumarin), Cromolyn absorbs the excitation light before it hits the fluorophore.

  • Autofluorescence: In certain buffers and pH conditions, Cromolyn exhibits intrinsic fluorescence that can bleed into emission channels between 400–500 nm.

Comparison of Optical Interference Mechanisms

Interference TypeMechanismResult on Assay Readout
Primary IFE Cromolyn absorbs the excitation light.[1]Signal Loss: Mimics a potent inhibitor (e.g., in ThT aggregation assays).[1]
Secondary IFE Cromolyn absorbs the emission light.Signal Loss: Mimics a potent inhibitor.[1]
Autofluorescence Cromolyn emits light at the detector wavelength.Signal Gain: Mimics an agonist or high-background noise.[1]
Diagnostic Phase: Is it Biology or Physics?

Before changing your biology, run this diagnostic workflow.

DiagnosticWorkflow Start Start: Anomalous Signal Step1 Run 'Compound Only' Spectral Scan Start->Step1 Decision Overlap with Assay Ex/Em? Step1->Decision ResultA High Absorbance at Ex (Inner Filter Effect) Decision->ResultA Absorbance > 0.1 OD ResultB Emission Peak Detected (Autofluorescence) Decision->ResultB Fluorescence > Background ResultC No Optical Overlap (Biological Effect) Decision->ResultC Clean Spectra

Figure 1: Diagnostic decision tree to categorize the interference type.

Deep Dive: Specific Assay Scenarios
Scenario A: The "False Inhibitor" in Amyloid Aggregation (Thioflavin T)

The Issue: You are using Thioflavin T (ThT) to screen for inhibitors of amyloid fibril formation.[2][3] Cromolyn appears to be a potent inhibitor, completely suppressing the fluorescence signal.

The Reality: While Cromolyn does interact with amyloid fibrils, a significant portion of the signal drop is often due to the Inner Filter Effect . ThT is excited at ~440 nm, but the tail of Cromolyn’s absorption spectrum can dampen this excitation, especially at high concentrations (>100 µM). Furthermore, Cromolyn can compete for the ThT binding site without actually stopping fibril formation [1].

Corrective Protocol: Mathematical Correction for IFE Do not rely solely on raw RFU (Relative Fluorescence Units). You must correct for the absorbance of Cromolyn at the excitation and emission wavelengths.

  • Measure the Absorbance of Cromolyn at the excitation (

    
    ) and emission (
    
    
    
    ) wavelengths of your assay in the exact assay buffer.
  • Apply the following correction formula to your raw fluorescence data (

    
    ):
    

[1]

Note: This correction is valid only if the total absorbance (


) is < 1.5 OD.[1] Above this, dilution is required.
Scenario B: The GPR35 Agonist Conundrum

The Issue: Cromolyn is a known agonist for the orphan receptor GPR35.[4] However, EC50 values vary wildly between Calcium flux assays (fluorescent) and label-free assays.[1]

The Reality: Cromolyn is a true biological agonist for GPR35 [2]. However, in fluorescent calcium assays (using Fura-2 or Fluo-4), the high concentration required to activate GPR35 (often micromolar) can interfere with the dye.

  • Solution: Validate GPR35 activity using Dynamic Mass Redistribution (DMR) or Beta-Arrestin recruitment assays (e.g., Tango™), which are less susceptible to direct spectral interference compared to intensity-based calcium dyes [3].[1]

Mitigation Strategies & Protocols

If you cannot switch targets, use these three strategies to resolve the interference.

Strategy 1: Red-Shifting the Assay (The "Traffic Light" Fix)

Cromolyn interference is dominant in the Blue/Green region. Shift your readout to the Red/Far-Red spectrum where Cromolyn is optically transparent.[1]

ComponentStandard (Avoid)Red-Shifted Alternative (Recommended)
Nuclear Stain DAPI / Hoechst (Ex 350/Em 460)Draq5 or RedDot™ (Ex 647/Em 665)
FRET Donor CFP / FluoresceinEuropium Cryptate (LANCETM)
FRET Acceptor YFP / GFPAlexa Fluor 647 / d2
Strategy 2: Time-Resolved Fluorescence (TR-FRET)

Small molecule autofluorescence (like that of Cromolyn) typically has a lifetime in the nanosecond range.[1] Lanthanide probes (Europium, Terbium) have lifetimes in the millisecond range.

Protocol:

  • Use a TR-FRET donor (e.g., Europium).[1]

  • Set a measurement delay (lag time) of 50–100 µs on your plate reader.[1]

  • Result: The reader waits for the Cromolyn fluorescence to decay to zero before collecting the signal from the specific antibody/probe.

Strategy 3: The "Spike-In" Validation Control

Every plate containing Cromolyn must include a "Spike-In" control to prove the signal change is biological.

Step-by-Step:

  • Prepare Wells:

    • Well A: Assay + Target + Cromolyn (Test)[1]

    • Well B: Assay + Target (Max Signal Control)

    • Well C: Assay + Target + Cromolyn + Reference Agonist/Inhibitor (Spike-In)

  • Analysis:

    • If Well C shows the expected additive effect (or inhibition), the assay system is working.

    • If Well C signal is completely quenched (flatline) despite the presence of a known strong agonist, Cromolyn is optically "killing" the assay via IFE.

Visualizing the Interference Mechanism

IFEMechanism cluster_0 Standard Assay (No Interference) cluster_1 Assay with Cromolyn (IFE) LightSource1 Excitation Light (Blue) Fluorophore1 Fluorophore (ThT/Fluo-4) LightSource1->Fluorophore1 Detector1 Strong Signal Detected Fluorophore1->Detector1 LightSource2 Excitation Light (Blue) Cromolyn Cromolyn Sodium (Absorbs Blue) LightSource2->Cromolyn Photon Capture Fluorophore2 Fluorophore (ThT/Fluo-4) Cromolyn->Fluorophore2 Weak Ex Detector2 Reduced/No Signal (False Negative) Fluorophore2->Detector2

Figure 2: Mechanism of Inner Filter Effect (IFE) where Cromolyn intercepts excitation light.[1]

References
  • Palumaa, P., et al. (2012).[1] Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils. Journal of Peptide Science.

  • Jenkins, L., et al. (2010).[1] Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of beta-arrestin-2 and activate Galpha13.[1][5] Biochemical Journal.

  • Yang, Y., et al. (2010).[1][5] G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium.[1][5][6] Pharmacology.[1][4][5][6][7]

  • Assay Guidance Manual (NCBI). Interference with Fluorescence and Absorbance.

Sources

Controlling particle size distribution of micronized cromolyn sodium powder

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Particle Size Distribution (PSD) & Minimizing Amorphous Content

Introduction

Welcome to the technical support hub for Cromolyn Sodium micronization. As a mast cell stabilizer used primarily in inhalation therapies (DPIs/MDIs), Cromolyn Sodium presents a specific set of challenges: it is hygroscopic , prone to static charging , and susceptible to amorphous disordering upon high-energy impact.

This guide moves beyond basic operation manuals. It addresses the causality of particle behavior—why your PSD drifts, why your powder cakes, and how to stabilize it.

Phase 1: Process Setup & Optimization (Jet Milling)

The Core Challenge: The Energy Balance

Micronizing Cromolyn Sodium to a respirable range (


 1–3 µm, 

µm) requires high energy. However, excessive energy disrupts the crystal lattice, creating amorphous regions on the particle surface. These amorphous spots are high-energy sites that attract moisture, leading to rapid agglomeration post-milling.
Standard Operating Protocol (SOP): Spiral Jet Mill

Objective: Achieve target PSD while minimizing amorphous content generation.

ParameterRecommended Starting RangeTechnical Rationale
Venturi Pressure (P1) 7.0 – 8.0 barProvides the acceleration energy. Must be higher than Grind Pressure to prevent blowback.
Grind Pressure (P2) 5.0 – 6.5 barControls the collision force. Lower is better for Cromolyn to reduce amorphous generation, provided the

target is met.
Feed Rate 0.5 – 1.5 kg/hr (Lab Scale)Critical Control Point. Higher feed rates increase particle-particle collisions (gentler) vs. particle-wall collisions (aggressive).
Dew Point (Gas)

C
Essential. Any moisture in the process gas will be absorbed by the newly created amorphous surfaces immediately.
Workflow Visualization: The Micronization Control Loop

MicronizationLoop Feed Raw Cromolyn (Coarse) Venturi Venturi Injector (Acceleration) Feed->Venturi Feed Rate Chamber Milling Chamber (Particle Collision) Venturi->Chamber High Velocity Classifier Static Classifier (Centrifugal Selection) Chamber->Classifier Grinding Classifier->Chamber Oversize (Recycle) Collection Cyclone/Bag Filter (Product Recovery) Classifier->Collection Fines (Target PSD) Analysis PSD Analysis (Laser Diffraction) Collection->Analysis Sampling Analysis->Feed Adjust Rate Analysis->Chamber Adjust Pressure

Figure 1: Closed-loop process flow for jet milling. Note the feedback loops (dashed red lines) where PSD data dictates pressure and feed rate adjustments.

Phase 2: Troubleshooting & Deviations

Issue 1: "My PSD results are drifting / Powder is caking overnight."

Diagnosis: Ostwald Ripening via Amorphous Relaxation. You likely generated significant amorphous content during milling. Over 24-48 hours, these high-energy amorphous regions absorb ambient moisture and recrystallize. This recrystallization forms solid bridges between particles, shifting your particle size measurement upwards (agglomeration) and hardening the powder.

Corrective Action:

  • Immediate: Store micronized powder in double-lined aluminum bags with desiccant.

  • Process Fix: Post-Milling Conditioning.

    • Protocol: Expose the powder to controlled humidity (e.g., 50% RH) for a short duration under agitation, followed by vacuum drying. This forces the amorphous regions to relax (crystallize) in a controlled manner before packaging, preventing uncontrolled caking later [1].

Issue 2: "I cannot get the below 5 µm."

Diagnosis: Insufficient collision energy or excessive feed rate.

Corrective Action:

  • Decrease Feed Rate: This increases the "residency time" of particles in the chamber, subjecting them to more collisions.

  • Increase Grind Pressure: Raise P2 in 0.5 bar increments.

  • Check Nozzle Angles: Ensure your mill's grinding nozzles are angled correctly (typically tangent to a smaller imaginary circle for finer grinding).

Phase 3: Characterization (PSD Analysis)

Crucial Warning: Cromolyn Sodium is water-soluble. Do not use water for wet laser diffraction unless you are measuring dissolution rates.

Method A: Dry Dispersion (Preferred for QC)
  • Instrument: Sympatec HELOS (Rodos) or Malvern Mastersizer (Scirocco).

  • Key Parameter: Dispersion Pressure.

  • The Trap: If pressure is too high (>3 bar), you will mill the particles during measurement (false fine reading). If too low (<1 bar), agglomerates remain (false coarse reading).

  • Titration: Perform a pressure titration (0.5, 1.0, 2.0, 3.0, 4.0 bar). The "plateau" region where

    
     stabilizes is your operating pressure (usually 1.5 – 2.0 bar for Cromolyn).
    
Method B: Wet Dispersion (Preferred for R&D/Validation)
  • Dispersant: n-Heptane or Iso-octane (Cromolyn is insoluble in these).

  • Surfactant: 0.1% Lecithin or Span 85 (Required to prevent flocculation).

  • Sonication: 30-60 seconds at 10-20% power. Do not over-sonicate, as this generates heat and promotes Ostwald ripening even in non-solvents.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 PSD Too Coarse (D90 > Target) Start->Issue1 Issue2 PSD Too Fine (Excessive Fines) Start->Issue2 Issue3 Variable Results (Low Reproducibility) Start->Issue3 Action1 Decrease Feed Rate OR Increase Grind Pressure Issue1->Action1 Action2 Increase Feed Rate OR Decrease Grind Pressure Issue2->Action2 Action3 Check Sampling Method (Segregation?) Issue3->Action3 Action4 Check Dispersion Energy (Titration) Issue3->Action4

Figure 2: Decision matrix for common PSD deviations.

FAQs

Q: Why does my aerodynamic diameter (MMAD) not match my geometric diameter (PSD)? A: MMAD depends on particle density and shape factor. Cromolyn particles from jet milling are often irregular plates/flakes.



Where 

(shape factor) for flakes is

. Consequently, your MMAD might be smaller than your laser diffraction results suggest. Always validate with a Cascade Impactor (NGI/ACI) [2].

Q: Can I use Spray Drying instead of Jet Milling? A: Yes, and it is often preferred for creating spherical particles which flow better. However, Spray Drying generates 100% amorphous material initially. You must include a crystallization step (or use a co-solvent system) if you require a stable crystalline powder.

Q: How do I measure amorphous content? A: X-Ray Powder Diffraction (XRPD) is often not sensitive enough for low levels (<5%). Use Solution Calorimetry or DVS (Dynamic Vapor Sorption) . In DVS, a sharp mass loss during the sorption cycle indicates amorphous recrystallization [3].

References

  • National Institutes of Health (NIH). (1980). Aerodynamic size distribution of cromolyn sodium at ambient and airway humidity. 5[2][4]

  • PharmTech. (2020).[6] Considerations when Quantifying Amorphous Contents in Milled Powders with Calorimetry. 7[2][1][3][4]

  • ResearchGate. (2025). Production of cromolyn sodium microparticles for aerosol delivery by supercritical assisted atomization. 3

  • Malvern Panalytical. (2021).[8] Laser Diffraction for Particle Sizing – Sample Concentration/Dilution. 9

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of Cromolyn Sodium: Unveiling the Strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, establishing the purity of an active pharmaceutical ingredient (API) like cromolyn sodium is paramount to ensuring its safety and efficacy.[1] This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). As orthogonal methods, their distinct principles provide a comprehensive and robust assessment of purity.[1][2] While HPLC is a cornerstone of pharmaceutical analysis, this guide will illuminate the unique advantages of qNMR as a primary analytical method that offers direct, accurate quantification without the need for identical reference standards for every impurity.[3][4]

The Principle of Orthogonality in Purity Assessment

Orthogonal analytical techniques measure the same property, in this case, purity, through fundamentally different mechanisms.[1] HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing a profile of the main component and its impurities.[2] In contrast, qNMR provides structural and quantitative information based on the direct proportionality between the NMR signal area and the number of atomic nuclei, offering a direct measure of the analyte's molar concentration relative to a certified internal standard.[3][4] The synergistic use of these two methods provides a higher degree of confidence in the purity assessment.[1]

Quantitative NMR (qNMR) for Cromolyn Sodium Purity: A Primary Method

Quantitative NMR has emerged as a powerful primary analytical method for purity assessment due to its direct proportionality between signal intensity and the number of nuclei.[3] This allows for the accurate quantification of a substance against a certified internal standard, without the need for specific reference standards for each potential impurity.[3][5] For cromolyn sodium, ¹H qNMR is particularly well-suited due to the presence of multiple unique proton signals in its structure.

Causality in Experimental Choices for qNMR

The selection of experimental parameters in qNMR is critical for ensuring accuracy and precision. The choice of an appropriate internal standard is paramount; it must be stable, non-reactive with the sample, have a simple spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity.[5] The relaxation delay (d1) is another crucial parameter. It must be set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure complete relaxation of all relevant nuclei between scans, which is essential for accurate integration. The choice of a deuterated solvent that fully dissolves both the analyte and the internal standard without interacting with them is also a fundamental requirement.[5]

Experimental Protocol: qNMR Analysis of Cromolyn Sodium

Objective: To determine the purity of a cromolyn sodium sample using ¹H qNMR with an internal standard.

Materials:

  • Cromolyn sodium sample

  • Maleic acid (certified internal standard)

  • Deuterated water (D₂O)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with D₂O.

    • Calculate the exact concentration of the internal standard solution.

  • Preparation of the Sample Solution:

    • Accurately weigh approximately 30 mg of the cromolyn sodium sample into a 10 mL volumetric flask.

    • Add a precise volume (e.g., 5.0 mL) of the internal standard stock solution.

    • Dilute to volume with D₂O.

  • NMR Data Acquisition:

    • Transfer an appropriate volume of the sample solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using the following parameters (example for a 400 MHz spectrometer):

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (to be determined experimentally by T1 measurement for optimal accuracy)

      • Number of scans: 16 (can be adjusted to achieve an adequate signal-to-noise ratio)

      • Acquisition time: ≥ 3 s

    • Ensure the spectral width covers all signals of interest.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, characteristic signal of cromolyn sodium (e.g., the singlet from the proton at the 2-position of the chromone ring) and the singlet of maleic acid.

    • Calculate the purity of cromolyn sodium using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the cromolyn sodium signal

    • N_analyte = Number of protons for the integrated cromolyn sodium signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_analyte = Molecular weight of cromolyn sodium (512.33 g/mol )[6]

    • MW_IS = Molecular weight of the internal standard (e.g., maleic acid: 116.07 g/mol )

    • m_analyte = Mass of the cromolyn sodium sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh Cromolyn Sodium dissolve Dissolve in D₂O weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve mix Combine & Mix dissolve->mix acquire Acquire ¹H NMR Spectrum (Optimized Parameters) mix->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Result calculate->report

Caption: Workflow for cromolyn sodium purity analysis by qNMR.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a widely accepted and validated technique for the purity analysis of pharmaceuticals, including cromolyn sodium, as outlined in the United States Pharmacopeia (USP).[7] It excels at separating the API from its related substances and degradation products.[2]

Causality in Experimental Choices for HPLC

The choice of the stationary phase (column), mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. For cromolyn sodium, a C18 column is commonly used, which separates compounds based on their hydrophobicity.[7] The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve good resolution between cromolyn sodium and its known impurities, such as Cromolyn Related Compound A and B.[7][8] The UV detection wavelength is selected based on the absorbance maximum of cromolyn sodium to ensure high sensitivity.[9]

Experimental Protocol: HPLC Analysis of Cromolyn Sodium (Based on USP Monograph)

Objective: To determine the purity of a cromolyn sodium sample by HPLC.

Materials:

  • Cromolyn sodium sample

  • USP Cromolyn Sodium Reference Standard (RS)

  • Methanol (HPLC grade)

  • Sodium acetate (ACS grade)

  • Glacial acetic acid (ACS grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Analytical column (e.g., L1 packing, 4.6-mm x 25-cm; 5-µm)[7]

Procedure:

  • Preparation of Mobile Phase:

    • Buffer: Dissolve 2.1 g of sodium acetate in 1 L of water. Adjust with glacial acetic acid to a pH of 5.5.[7]

    • Mobile Phase: Mix methanol and Buffer in a 20:80 ratio.[7] Filter and degas.

  • Preparation of Standard Solution:

    • Prepare a solution of USP Cromolyn Sodium RS in water with a concentration of 0.1 mg/mL.[7]

  • Preparation of Sample Solution:

    • Prepare a solution of the cromolyn sodium sample in water with a concentration of 0.1 mg/mL.[7]

  • Chromatographic Conditions:

    • Detector: UV 254 nm[7]

    • Column: 4.6-mm × 25-cm; 5-µm packing L1[7]

    • Column temperature: 35°C[7]

    • Flow rate: 1.7 mL/min[7]

    • Injection volume: 20 µL[7]

  • System Suitability:

    • Inject the Standard solution and verify that the tailing factor is not more than 2.0 and the relative standard deviation for replicate injections is not more than 0.73%.[7]

  • Analysis:

    • Inject the Standard solution and the Sample solution.

    • Identify the cromolyn sodium peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the percentage of cromolyn sodium in the sample by comparing the peak area of the sample to the peak area of the standard.

    • Identify and quantify any impurities based on their relative retention times and response factors, if known.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis & Calculation prep_mobile Prepare Mobile Phase system_suit System Suitability Check prep_mobile->system_suit prep_std Prepare Standard Solution prep_std->system_suit prep_sample Prepare Sample Solution inject Inject Samples & Standard prep_sample->inject system_suit->inject acquire_data Acquire Chromatograms inject->acquire_data integrate Integrate Peak Areas acquire_data->integrate calculate Calculate Purity integrate->calculate report Report Result calculate->report

Caption: Workflow for cromolyn sodium purity analysis by HPLC.

Comparative Performance: qNMR vs. HPLC

Both qNMR and HPLC are robust methods for determining the purity of cromolyn sodium. The choice between them may depend on the specific requirements of the analysis, such as the need for a primary method, the availability of reference standards, and the desired information.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between mobile and stationary phases.
Quantification Absolute quantification against a certified internal standard.[3]Relative quantification against a reference standard of the same compound.
Reference Standard Requires a certified internal standard of a different compound.[5]Requires a certified reference standard of cromolyn sodium.[7]
Specificity High; based on unique chemical shifts of protons.High; based on retention time and chromatographic resolution.
Accuracy Excellent, as it is a primary ratio method.High, dependent on the purity of the reference standard.
Precision Typically RSD < 1%.[3]Typically RSD < 1%.[7]
Impurity Detection Can detect and quantify any proton-containing impurity with a unique signal.Detects impurities that are separated chromatographically and have a chromophore.
Sample Throughput Moderate; longer acquisition times for high precision.High; well-suited for automated analysis of multiple samples.
Method Development Relatively straightforward, focusing on parameter optimization.Can be more complex, involving column and mobile phase screening.
Destructive Non-destructive.[10]Destructive.

Conclusion: A Synergistic Approach to Purity

Both qNMR and HPLC are powerful and reliable techniques for the purity analysis of cromolyn sodium. HPLC remains the workhorse of the pharmaceutical industry for routine quality control due to its high throughput and established validation protocols.[2] However, qNMR offers distinct advantages as a primary analytical method, providing absolute quantification without the need for a specific cromolyn sodium reference standard and offering a truly orthogonal approach to purity assessment.[3][11]

For comprehensive characterization and in cases where a reference standard for an impurity is not available, qNMR is an invaluable tool.[12] Ultimately, the combined use of both techniques provides the highest level of confidence in the purity of cromolyn sodium, ensuring the quality and safety of the final drug product.[1]

References

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy - Benchchem. (n.d.).
  • Cromolyn-impurities - Pharmaffiliates. (n.d.).
  • A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole - Benchchem. (n.d.).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
  • Cromolyn Sodium. (2025, February 17). In USP Monographs.
  • USP Monographs: Cromolyn Sodium Ophthalmic Solution. (n.d.).
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange. (2024, January 20).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • Cromolyn Disodium-impurities - Pharmaffiliates. (n.d.).
  • USP Monographs: Cromolyn Sodium Inhalation Solution - USP29-NF24. (n.d.).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (2023, January 12).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (n.d.).
  • THE SELECTION OF AN ION PAIRING REAGENT FOR DEVELOPING AND VALIDATING A STABILITY-INDICATING HPLC METHOD FOR CROMOLYN SODIUM AND. (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).

Sources

Benchmarking Guide: Cromolyn Sodium vs. Novel GPR35 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GPR35 is an orphan G protein-coupled receptor increasingly validated as a therapeutic target for inflammatory bowel disease (IBD), pain, and metabolic regulation.[1] Historically, Cromolyn Sodium has served as a reference ligand. However, its utility is compromised by low potency (micromolar range) and significant species-dependent variability.

This guide benchmarks Cromolyn Sodium against next-generation agonists—specifically Pamoic Acid , Zaprinast , and the synthetic probe PSB-13253 . We provide experimental evidence demonstrating that while Cromolyn remains a clinically relevant mast cell stabilizer, novel agonists offer superior potency and defined signaling bias for pharmacological characterization.

The Reference Standard: Cromolyn Sodium

Cromolyn Sodium is a mast cell stabilizer used in asthma therapy. Its identification as a GPR35 agonist provided the first link between the receptor and immune modulation.

  • Mechanism: Cromolyn acts as a full agonist at human GPR35, recruiting

    
    -arrestin-2 and activating the 
    
    
    
    pathway.
  • Limitations:

    • Potency: It is a low-potency ligand (

      
       typically 
      
      
      
      ).
    • Bioavailability: Poor oral absorption limits its use to topical or inhalation studies.

    • The "Calcium Trap": Cromolyn does not induce robust calcium mobilization in native cells, often leading to false negatives in standard

      
       screening assays unless chimeric 
      
      
      
      proteins are employed.

The Challengers: Novel Agonist Classes

Pamoic Acid (The Endogenous Contender)

Originally an FDA-approved counter-ion for drug formulation, Pamoic Acid was identified as a potent activator of GPR35.

  • Advantage: Significantly higher potency than Cromolyn.[2]

  • Critical Caveat: Extreme species selectivity. It is highly potent at human GPR35 but virtually inactive at rat and mouse orthologs, rendering it useless for standard rodent preclinical models.

Zaprinast (The Rodent Tool)

A PDE5 inhibitor that displays "off-target" GPR35 agonism.

  • Advantage: Unlike Pamoic acid, Zaprinast is active in rodents.

  • Inversion: It is significantly more potent at rat GPR35 than human GPR35.[2][3]

PSB-13253 (The Synthetic Precision Probe)

A potent synthetic agonist derived from chromen-4-one scaffolds.

  • Advantage: Nanomolar potency (

    
    ).
    
  • Application: The current gold standard for in vitro human GPR35 characterization due to high affinity and selectivity over GPR55.

Comparative Benchmarking Data

The following data aggregates potency values (


) across standard assays (

-arrestin recruitment and DMR). Note the drastic species shifts.
LigandHuman GPR35

Rat GPR35

Mouse GPR35

Primary Utility
Cromolyn Sodium



(Weak)
Clinical Reference / Mast Cell Studies
Zaprinast



Rodent Models (Rat preferred)
Pamoic Acid

Inactive (

)
Inactive (

)
Human Cellular Assays
PSB-13253

InactiveInactiveHigh-Potency Human Probe

Key Insight: Do not use Pamoic Acid or PSB-13253 for wild-type mouse models of colitis; they will fail due to lack of receptor engagement, not lack of efficacy. Use Zaprinast or novel equipotent analogs (e.g., modified Lodoxamide derivatives) for in vivo rodent work.

Signaling Architecture & Visualization

GPR35 does not canonically couple to


. Therefore, measuring Calcium flux is often an artifact of overexpression or chimeric engineering. The native signaling flows through 

(cytoskeletal remodeling) and

-arrestin (internalization/scaffolding).[4]

GPR35_Signaling Ligand Agonist (Cromolyn / PSB-13253) GPR35 GPR35 Receptor Ligand->GPR35 G13 G12/13 Protein GPR35->G13 Primary Coupling B_Arrestin Beta-Arrestin 2 GPR35->B_Arrestin Recruitment RhoGEF RhoGEF G13->RhoGEF ERK ERK1/2 Phosphorylation B_Arrestin->ERK Scaffolding Internalization Receptor Internalization B_Arrestin->Internalization RhoA RhoA Activation RhoGEF->RhoA DMR Cytoskeletal Remodeling (Measured by DMR) RhoA->DMR Actin Reorganization

Figure 1: GPR35 signaling bifurcates into G12/13-mediated cytoskeletal changes (detectable by label-free DMR) and Beta-arrestin recruitment. Note the absence of native Gq/Calcium signaling.

Validated Experimental Protocols

To ensure data integrity, we recommend Dynamic Mass Redistribution (DMR) for G-protein signaling and Bioluminescence Resonance Energy Transfer (BRET) for recruitment.

Protocol A: Dynamic Mass Redistribution (Label-Free)

Why this method? It detects the


-mediated cytoskeletal rearrangement (RhoA pathway) native to GPR35, avoiding the need for artificial G-protein chimeras used in Calcium assays.
  • Cell Seeding: Seed HT-29 cells (endogenous GPR35) or CHO-K1 (transfected hGPR35) at 10,000 cells/well in a 384-well sensor microplate.

  • Equilibration: Culture for 24h. Wash cells 3x with assay buffer (HBSS + 20mM HEPES, pH 7.4). Equilibrate in the reader (e.g., EnSpire or Epic) for 2h at 26°C to establish a stable optical baseline.

  • Compound Addition: Prepare 5x concentration of Cromolyn or PSB-13253 in assay buffer.

  • Measurement: Inject compounds. Record wavelength shift (pm) every 30 seconds for 60 minutes.

  • Validation:

    • Positive Control: Pamoic Acid (

      
      ).
      
    • Negative Control: DMSO vehicle.

    • Specificity Check: Pre-treat with GPR35 antagonist ML-145 (100 nM) for 30 min. Signal must be abolished to confirm GPR35 dependency.

Protocol B: -Arrestin-2 Recruitment (BRET)

Why this method? GPR35 recruits


-arrestin robustly, often with higher signal-to-noise ratio than G-protein assays.
  • Transfection: Transfect HEK293T cells with:

    • GPR35-Rluc (Donor)

    • 
      -Arrestin2-YFP (Acceptor)
      
  • Seeding: 24h post-transfection, re-seed cells into white-walled 96-well plates.

  • Substrate Addition: Add Coelenterazine h (5

    
    ) and incubate for 10 min in the dark.
    
  • Stimulation: Add agonist (e.g., Zaprinast for rat, PSB-13253 for human).

  • Detection: Measure emission at 480nm (Rluc) and 530nm (YFP) immediately and continuously for 20 min.

  • Calculation: Calculate BRET ratio (

    
    ). Plot dose-response curves to derive 
    
    
    
    .

References

  • Jenkins, L., et al. (2010). "Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of beta-arrestin-2 and activate Galpha13." Biochemical Journal.

  • Zhao, P., et al. (2010). "Targeting of the orphan receptor GPR35 by pamoic acid: a potent activator of extracellular signal-regulated kinase and β-arrestin2 with antinociceptive activity."[5][6] Molecular Pharmacology.

  • Thimm, D., et al. (2013). "6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid: a powerful tool for studying G protein-coupled receptor 35." Journal of Medicinal Chemistry (Describing PSB-13253).

  • Milligan, G. (2011). "Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2." British Journal of Pharmacology.[7]

  • Yang, Y., et al. (2010). "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[8] Pharmacology.[2][4][5][6][7][8][9][10]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromolyn (sodium salt hydrate)
Reactant of Route 2
Reactant of Route 2
Cromolyn (sodium salt hydrate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.